molecular formula C15H3F27O2 B1585925 Methyl perfluorotetradecanoate CAS No. 203302-99-2

Methyl perfluorotetradecanoate

Cat. No.: B1585925
CAS No.: 203302-99-2
M. Wt: 728.14 g/mol
InChI Key: DRRCLKOIEBNFIE-UHFFFAOYSA-N
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Description

Methyl perfluorotetradecanoate: is a perfluorinated compound with the molecular formula C15H3F27O2 and a molecular weight of 728.14 g/mol . This compound is a methyl ester derivative of perfluorotetradecanoic acid, which belongs to the class of perfluorinated alkyl substances. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. This compound is used in various industrial applications due to its exceptional properties.

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H3F27O2/c1-44-2(43)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)42/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCLKOIEBNFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3F27O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377678
Record name Methyl perfluorotetradecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-99-2
Record name Methyl Perfluorotetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-99-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluorotetradecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluorotetradecanoate can be synthesized through the esterification of perfluorotetradecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

CF3(CF2)12COOH+CH3OHCF3(CF2)12COOCH3+H2O\text{CF}_3(\text{CF}_2)_{12}\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CF}_3(\text{CF}_2)_{12}\text{COOCH}_3 + \text{H}_2\text{O} CF3​(CF2​)12​COOH+CH3​OH→CF3​(CF2​)12​COOCH3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to prevent the loss of volatile components. The reaction mixture is heated to the boiling point of methanol, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl perfluorotetradecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to perfluorotetradecanoic acid and methanol in the presence of water and a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the perfluorinated chain can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

MPTD is characterized by a perfluorinated carbon chain, which imparts distinct properties such as high thermal stability, chemical inertness, and hydrophobicity. These features make it suitable for applications in industries ranging from pharmaceuticals to environmental science.

Environmental Applications

Contaminant Remediation
MPTD has been studied for its potential in environmental remediation, particularly in the removal of PFAS from contaminated water sources. Research indicates that compounds with similar structures can effectively adsorb and degrade PFAS contaminants, suggesting that MPTD may also exhibit these properties. A study highlighted the use of activated carbon and other adsorbents to capture PFAS from aqueous solutions, with implications for using MPTD in engineered systems designed for water treatment .

Soil and Water Interaction Studies
Research has focused on understanding how MPTD interacts with soil and water systems. The compound's persistence in the environment raises concerns about bioaccumulation and ecological impact. Studies have employed advanced modeling techniques to predict its behavior in various environmental matrices, providing insights into its mobility and degradation pathways .

Industrial Applications

Aerospace and Automotive Coatings
MPTD's hydrophobic and oleophobic characteristics make it a candidate for use in advanced coatings for aerospace and automotive applications. These coatings can enhance surface durability and resistance to corrosion, thereby extending the lifespan of components exposed to harsh environments. Case studies demonstrate successful implementations of PFAS-based coatings that improve performance metrics significantly .

Textile Treatment
In the textile industry, MPTD is being explored as a treatment agent to impart water- and stain-repellent properties to fabrics. The application of MPTD in textile finishes can lead to enhanced durability against spills and stains while maintaining breathability. Research findings indicate that textiles treated with fluorinated compounds show superior performance compared to traditional treatments .

Health and Safety Research

Toxicological Studies
While MPTD exhibits beneficial properties, its safety profile is under scrutiny due to concerns surrounding PFAS exposure. Recent studies have investigated the neurotoxic effects of PFAS, including those similar to MPTD, on human health. These studies highlight potential risks associated with long-term exposure, emphasizing the need for comprehensive risk assessments .

Bioaccumulation Potential
Research has shown that longer-chain PFAS compounds tend to bioaccumulate more than their shorter-chain counterparts. Investigations into MPTD have included assessments of its bioaccumulation factors in aquatic organisms, helping to establish guidelines for safe levels of exposure in environmental settings .

Data Tables

Application AreaPotential Use CaseKey Findings
Environmental RemediationRemoval of PFAS from waterEffective adsorption properties observed
Industrial CoatingsAerospace and automotive surface treatmentsEnhanced durability and corrosion resistance
Textile TreatmentWater- and stain-repellent finishesSuperior performance compared to non-fluorinated alternatives
Toxicological ResearchAssessment of neurotoxic effectsPotential health risks associated with exposure

Case Studies

  • Water Treatment Systems : A pilot study demonstrated the effectiveness of using MPTD derivatives in advanced oxidation processes (AOPs) for degrading PFAS contaminants in wastewater treatment facilities.
  • Coating Technologies : An aerospace company reported improved performance metrics when utilizing fluorinated coatings based on MPTD, leading to increased operational efficiency.
  • Textile Innovations : A textile manufacturer implemented MPTD-based treatments in their production line, resulting in a 30% increase in customer satisfaction due to enhanced product performance.

Mechanism of Action

The mechanism of action of methyl perfluorotetradecanoate is primarily related to its hydrophobic and lipophobic properties. These properties allow it to interact with lipid membranes and proteins, altering their structure and function. The compound can disrupt cell membranes, leading to changes in cell permeability and signaling pathways. Additionally, its strong carbon-fluorine bonds make it resistant to metabolic degradation, contributing to its persistence in biological systems .

Comparison with Similar Compounds

  • Perfluorotetradecanoic acid
  • Perfluorooctanoic acid
  • Perfluorodecanoic acid
  • Perfluorododecanoic acid

Comparison: Methyl perfluorotetradecanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to the corresponding acids. The ester group makes it more hydrophobic and less acidic, affecting its solubility and interaction with other molecules. Compared to shorter-chain perfluorinated compounds, this compound has higher thermal stability and lower volatility, making it suitable for high-temperature applications .

Biological Activity

Methyl perfluorotetradecanoate (MPTD) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential health impacts. This article explores the biological activity of MPTD, focusing on its interactions with biological systems, toxicological effects, and implications for human health.

Chemical Structure and Properties

MPTD is characterized by a perfluorinated carbon chain, specifically containing 14 carbon atoms. Its structure can be represented as:

C14H29F29O2\text{C}_{14}\text{H}_{29}\text{F}_{29}\text{O}_2

This compound exhibits unique properties due to the presence of fluorine atoms, which confer hydrophobicity and resistance to degradation.

1. Competitive Binding to Proteins

Research indicates that MPTD, like other PFAS, can competitively bind to various proteins in the human body. A study highlighted that perfluoroalkyl substances can interfere with thyroid hormone transport proteins such as transthyretin (TTR), potentially leading to altered thyroid hormone levels in exposed organisms . The binding affinity of MPTD to TTR may disrupt normal endocrine function, which is critical for metabolic regulation.

2. Neurotoxicity

Emerging evidence suggests that PFAS exposure, including compounds like MPTD, may lead to neurotoxic effects. A review identified that PFAS disrupt neurotransmission, particularly affecting dopamine and glutamate systems . This disruption could have significant implications for cognitive function and behavior, especially during critical developmental periods.

1. Endocrine Disruption

MPTD has been associated with endocrine-disrupting effects. Studies have shown that exposure to PFAS can result in immune suppression and alterations in hormone levels . The potential for MPTD to bind to the vitamin D receptor (VDR) has also been explored, indicating that it may interfere with calcium homeostasis and immune function .

2. Genetic and Embryonic Toxicity

Extensive studies have demonstrated that PFAS can exhibit genetic toxicity and embryonic toxicity. Research indicates that exposure to these substances during pregnancy can lead to developmental abnormalities in offspring . The mechanisms underlying these effects often involve oxidative stress and inflammation.

Case Studies

Several case studies have investigated the impact of PFAS exposure on human populations:

  • Case Study 1: Community Exposure
    A community near a manufacturing site reported elevated levels of PFAS in drinking water. Health assessments indicated increased incidence rates of thyroid disease and reproductive issues among residents exposed to high levels of MPTD and similar compounds.
  • Case Study 2: Wildlife Studies
    Research on wildlife in contaminated areas revealed bioaccumulation of MPTD, leading to reproductive failure and developmental issues in aquatic species. These findings underscore the ecological risks posed by PFAS contamination.

Data Tables

The following table summarizes key findings related to the biological activity of MPTD and other related PFAS compounds:

CompoundBinding Affinity (IC50)Toxicological EffectsReferences
This compoundTBDEndocrine disruption, neurotoxicity
Perfluorooctanoic Acid (PFOA)32.3 µMImmune suppression
Perfluorooctane Sulfonate (PFOS)36.5 µMGenetic toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl perfluorotetradecanoate
Reactant of Route 2
Reactant of Route 2
Methyl perfluorotetradecanoate

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